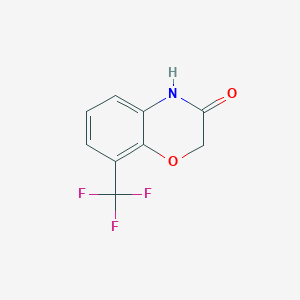
8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyl-containing compounds are widely used in the field of medicinal chemistry due to their unique properties . They are often used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is a challenging task due to the strength of the C–F bond . Various methods have been developed for the synthesis of these compounds, including trifluoromethylation reactions .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group . This group can significantly influence the physical and chemical properties of the compound .Chemical Reactions Analysis
Trifluoromethyl-containing compounds can undergo various chemical reactions, including C–F bond functionalization . This process involves the selective activation of the C–F bond, which is the strongest single bond in organic compounds .Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. These properties include high stability, strong electron-withdrawing ability, and unique reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization for Electroluminescent Devices
Aromatic poly(1,3,5-triazine-ether)s synthesized by polycondensation with difluoro functionalized monomers, including 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, exhibit excellent thermal stability and amorphous nature with glass transition temperatures in the range of 190−250 °C. These polymers' high electron affinities suggest potential applications as electron injecting/hole blocking layers in LEDs, highlighting their significance in the development of organic electroluminescent devices (Fink et al., 1997).
Advanced Photoredox Catalysis in Medicinal Chemistry
Recent advancements in visible-light photoredox catalysis for synthesizing tri- and difluoromethyl ethers, including compounds with this compound structures, offer innovative strategies to incorporate these fluorinated motifs into organic molecules. These approaches are instrumental in medicinal chemistry and drug discovery, providing pathways to alter the properties of compounds for enhanced therapeutic effectiveness (Lee et al., 2019).
Benzoxazinone Derivatives in Allelochemistry and Agriculture
The isolation and synthetic methodologies of benzoxazinones and related compounds, such as this compound, have paved the way for understanding their bioactivity and ecological roles. These compounds demonstrate phytotoxic, antimicrobial, antifungal, and insecticidal properties, making them subjects of interest for potential agronomic applications. The exploration into these compounds' synthesis, degradation, and phytotoxicity contributes to ongoing research into natural herbicide models and pharmaceutical development, underscoring their versatility and potential in natural product chemistry and agrochemical innovation (Macias et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The research on trifluoromethyl-containing compounds is a rapidly evolving field with many potential applications in pharmaceuticals, agrochemicals, and materials science . Future research directions may include the development of new synthesis methods, the design of novel trifluoromethyl-containing compounds with improved properties, and the exploration of new applications .
Propiedades
IUPAC Name |
8-(trifluoromethyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)5-2-1-3-6-8(5)15-4-7(14)13-6/h1-3H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAVJMWMCIMGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC(=C2O1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2711005.png)
![1-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2711007.png)
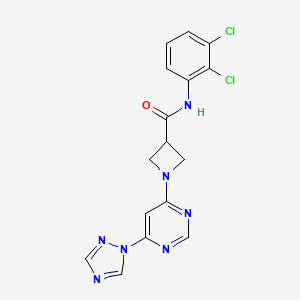
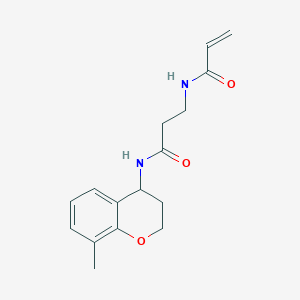
![5-[1-(3,4-Difluorobenzoyl)azetidine-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene](/img/structure/B2711011.png)
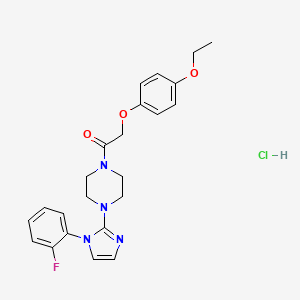
![3,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711015.png)
![3-(2-chlorobenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2711019.png)
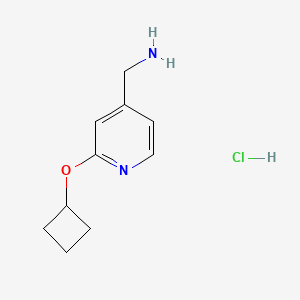

![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile](/img/structure/B2711023.png)
![ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B2711026.png)
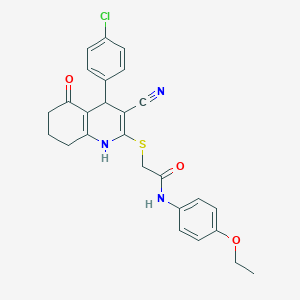
![5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711028.png)